molecular formula C12H17NO4S B14826360 3-(Cyclohexyloxy)-5-hydroxybenzenesulfonamide

3-(Cyclohexyloxy)-5-hydroxybenzenesulfonamide

Cat. No.: B14826360
M. Wt: 271.33 g/mol
InChI Key: KCCDVSKGCLXYAY-UHFFFAOYSA-N
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Description

3-(Cyclohexyloxy)-5-hydroxybenzenesulfonamide is an organic compound that features a cyclohexyloxy group attached to a benzene ring, which is further substituted with a hydroxyl group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexyloxy)-5-hydroxybenzenesulfonamide typically involves the reaction of 3-hydroxybenzenesulfonamide with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexyloxy)-5-hydroxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Cyclohexyloxy)-5-hydroxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Cyclohexyloxy)-5-hydroxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclohexyloxy)-4-hydroxybenzenesulfonamide
  • 3-(Cyclohexyloxy)-5-methoxybenzenesulfonamide
  • 3-(Cyclohexyloxy)-5-aminobenzenesulfonamide

Uniqueness

3-(Cyclohexyloxy)-5-hydroxybenzenesulfonamide is unique due to the presence of both a hydroxyl group and a sulfonamide group on the benzene ring, which imparts distinct chemical and biological properties. The cyclohexyloxy group further enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

3-cyclohexyloxy-5-hydroxybenzenesulfonamide

InChI

InChI=1S/C12H17NO4S/c13-18(15,16)12-7-9(14)6-11(8-12)17-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2,(H2,13,15,16)

InChI Key

KCCDVSKGCLXYAY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC(=CC(=C2)O)S(=O)(=O)N

Origin of Product

United States

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